Computed Lipophilicity (XLogP3) Advantage of the N1-Ethyl Free Acid Over N1-Methyl and N1-H Free Acids
The N1-ethyl analog (target compound) exhibits a computed XLogP3 of 0.3, which is 0.3 log units higher than the N1-methyl analog (XLogP3 = 0.0) and 0.4 log units higher than the N1-unsubstituted analog (XLogP3 = -0.1). This moderate increase in lipophilicity is achieved without introducing an ester moiety, which would raise logP to 1.0 (ethyl ester) but also increase molecular weight and eliminate a hydrogen-bond donor [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | N1-methyl analog: XLogP3 = 0.0; N1-H analog: XLogP3 = -0.1; Ethyl ester analog: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. N1-methyl; ΔXLogP3 = +0.4 vs. N1-H; ΔXLogP3 = -0.7 vs. ethyl ester |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity relative to the N1-methyl and N1-H analogs suggests improved passive membrane permeability for intracellular target engagement, while retaining a free carboxylic acid for salt formation or bioconjugation.
- [1] PubChem computed XLogP3 values for CID 53424219 (0.3), CID 313342 (0.0), CID 96774 (-0.1), CID 15192649 (1.0). National Center for Biotechnology Information, 2025. View Source
